Ethyl 1,6-dimethyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 1,6-dimethyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of thiophene derivatives
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-sulfanylidene-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-4-17-12(16)10-8(2)15(3)13(18)14-11(10)9-6-5-7-19-9/h5-7,11H,4H2,1-3H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALCYFSNPACFLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)NC1C2=CC=CS2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,6-dimethyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method is the Biginelli reaction, which involves the condensation of thiophene-2-carbaldehyde, cyanoethyl acetate, and thiourea. The reaction proceeds under acidic conditions, often using a catalyst such as p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiophene ring makes it a valuable precursor for the creation of pharmaceuticals, agrochemicals, and materials science applications.
Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound can be used to develop new therapeutic agents. Its structural complexity allows for the design of drugs that can target specific diseases or conditions.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Ethyl 1,6-dimethyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that are crucial for the survival of pathogens.
Comparison with Similar Compounds
Ethyl 1,6-dimethyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This compound
This compound
Uniqueness: This compound stands out due to its specific structural features, such as the presence of both thiophene and pyrimidine rings, which contribute to its unique reactivity and biological activity. Compared to other thiophene derivatives, its additional functional groups and molecular complexity offer distinct advantages in various applications.
Biological Activity
Ethyl 1,6-dimethyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrimidines and is characterized by the presence of a thiophene ring and a thioxo group. Its molecular formula is with a molecular weight of approximately 265.34 g/mol.
Enzyme Inhibition
Recent studies have highlighted the compound's role as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. The inhibition of TP can hinder angiogenesis, a critical process for tumor development.
- Inhibition Studies : In vitro assays have shown that this compound exhibits significant inhibitory activity against TP with an IC50 value reported at approximately 314.0 µM .
Cytotoxicity Assessment
Cytotoxicity tests conducted on mouse fibroblast (3T3) cells indicated that the compound is non-cytotoxic at the concentrations tested, suggesting a favorable safety profile for further development .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between the compound and TP. The compound was found to act as a non-competitive inhibitor, suggesting it binds to an allosteric site rather than the active site of the enzyme. This mode of action could potentially lead to fewer side effects compared to competitive inhibitors .
Study 1: Thymidine Phosphorylase Inhibition
In a study evaluating various dihydropyrimidone derivatives for TP inhibition, this compound was identified among those with promising activity. The study utilized both kinetic analysis and molecular docking to elucidate the binding interactions and inhibition mechanism .
Study 2: Angiogenesis and Tumor Growth
Another relevant study explored the role of TP inhibitors in reducing angiogenesis in tumor models. The findings suggested that compounds like this compound could serve as potential therapeutic agents in cancer treatment by inhibiting angiogenic processes .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.34 g/mol |
| IC50 for TP Inhibition | 314.0 µM |
| Cytotoxicity (3T3 cells) | Non-cytotoxic |
| Mode of Inhibition | Non-competitive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
